4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one
Description
4-(1-{8-Cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one is a pyrido[2,3-d]pyrimidin-7-one derivative featuring a unique azetidine-piperazin-2-one pharmacophore. The core structure includes a cyclopentyl group at position 8, a methyl group at position 5, and a ketone at position 5. The azetidine ring at position 2 is linked to a piperazin-2-one moiety, distinguishing it from related compounds that typically employ piperazine or morpholine substituents .
Propriétés
IUPAC Name |
8-cyclopentyl-5-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-13-8-18(28)26(14-4-2-3-5-14)19-16(13)9-22-20(23-19)25-10-15(11-25)24-7-6-21-17(27)12-24/h8-9,14-15H,2-7,10-12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBJWYLNMMELGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CC(C3)N4CCNC(=O)C4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are the Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
The compound acts as a multikinase inhibitor , exhibiting potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 . By inhibiting these kinases, it disrupts the normal progression of the cell cycle and energy metabolism pathways, leading to the induction of apoptosis in tumor cells .
Biochemical Pathways
The compound affects the cell cycle and energy metabolism pathways. The cell cycle is typically divided into four phases, G1, S, G2, and M, and the order and timing of each phase are critical for accurate transmission of genetic information . The compound’s inhibition of CDK4 disrupts the G1-S phase transition, leading to cell cycle arrest . On the other hand, inhibition of ARK5 affects the AMPK pathway, which plays a key role in cellular energy homeostasis .
Result of Action
The compound’s action results in the induction of apoptosis in tumor cells at a concentration of approximately 30-100 nM . This is achieved through the disruption of the cell cycle and energy metabolism pathways, leading to cell cycle arrest and energy imbalance .
Analyse Biochimique
Biochemical Properties
It is known to be an intermediate in the commercial development of palbociclib, a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell cycle regulation.
Cellular Effects
Given its role as an intermediate in the synthesis of palbociclib, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an intermediate in the synthesis of palbociclib, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural and functional differences from analogs are critical to its pharmacological profile. Below is a comparative analysis:
Structural Features and Substituent Analysis
*Estimated based on analogs.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s piperazin-2-one moiety introduces a polar ketone, likely enhancing aqueous solubility compared to piperazine-based analogs (e.g., ’s compound with MW 431.53) .
- Metabolic Stability : Azetidine’s smaller ring size may reduce susceptibility to cytochrome P450-mediated metabolism compared to piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
